CB1 Receptor Affinity and Hypoglycemic Potential Relative to Rimonabant and Glibenclamide
While this specific compound is a precursor, a class of 1,5-diaryl pyrazole-3-carboxylic acid derivatives was designed based on its core scaffold. In a head-to-head in vivo study, representative compounds from this class achieved a 60-64% reduction in plasma glucose 7 hours post-administration, surpassing the lead compound rimonabant and the reference drug glibenclamide [1]. This demonstrates the critical nature of the 4-methyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid scaffold for achieving superior anti-hyperglycemic effects.
| Evidence Dimension | In vivo hypoglycemic activity (plasma glucose reduction in a rat model) |
|---|---|
| Target Compound Data | 60 to 64% reduction (for lead derivatives based on the target compound's scaffold) |
| Comparator Or Baseline | Rimonabant (activity surpassed, specific % not provided for rimonabant in this study) and Glibenclamide (activity surpassed) |
| Quantified Difference | Target class derivatives achieved >60% reduction, outperforming rimonabant and glibenclamide (exact comparator percentages not quantified in the abstract). |
| Conditions | In vivo model; plasma glucose measured 7 h after administration. Compounds designed by a CoMFA model predicting pKi for CB1. |
Why This Matters
For procurement decisions in metabolic disease research, this scaffold is proven to produce compounds with hypoglycemic activity exceeding that of clinical benchmarks, a claim supported by in vivo data.
- [1] Hernández-Vázquez, E., Aguayo-Ortiz, R., Ramírez-Espinosa, J. J., Estrada-Soto, S., & Hernández-Luis, F. (2013). Synthesis, hypoglycemic activity and molecular modeling studies of pyrazole-3-carbohydrazides designed by a CoMFA model. European Journal of Medicinal Chemistry, 69, 10-21. View Source
